Cas no 1896355-01-3 (1-(quinolin-4-yl)cyclopropylmethanol)
1-(quinolin-4-yl)cyclopropylmethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(quinolin-4-yl)cyclopropylmethanol
- 1896355-01-3
- EN300-1747654
- [1-(quinolin-4-yl)cyclopropyl]methanol
-
- Inchi: 1S/C13H13NO/c15-9-13(6-7-13)11-5-8-14-12-4-2-1-3-10(11)12/h1-5,8,15H,6-7,9H2
- InChI Key: SZZAMSPFUWZECU-UHFFFAOYSA-N
- SMILES: OCC1(C2C=CN=C3C=CC=CC=23)CC1
Computed Properties
- Exact Mass: 199.099714038g/mol
- Monoisotopic Mass: 199.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 33.1Ų
1-(quinolin-4-yl)cyclopropylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1747654-0.05g |
[1-(quinolin-4-yl)cyclopropyl]methanol |
1896355-01-3 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1747654-0.1g |
[1-(quinolin-4-yl)cyclopropyl]methanol |
1896355-01-3 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1747654-0.25g |
[1-(quinolin-4-yl)cyclopropyl]methanol |
1896355-01-3 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1747654-0.5g |
[1-(quinolin-4-yl)cyclopropyl]methanol |
1896355-01-3 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1747654-1.0g |
[1-(quinolin-4-yl)cyclopropyl]methanol |
1896355-01-3 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1747654-2.5g |
[1-(quinolin-4-yl)cyclopropyl]methanol |
1896355-01-3 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1747654-5.0g |
[1-(quinolin-4-yl)cyclopropyl]methanol |
1896355-01-3 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1747654-10.0g |
[1-(quinolin-4-yl)cyclopropyl]methanol |
1896355-01-3 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1747654-1g |
[1-(quinolin-4-yl)cyclopropyl]methanol |
1896355-01-3 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1747654-5g |
[1-(quinolin-4-yl)cyclopropyl]methanol |
1896355-01-3 | 5g |
$3894.0 | 2023-09-20 |
1-(quinolin-4-yl)cyclopropylmethanol Related Literature
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-(quinolin-4-yl)cyclopropylmethanol
Introduction to 1-(quinolin-4-yl)cyclopropylmethanol (CAS No. 1896355-01-3)
1-(quinolin-4-yl)cyclopropylmethanol, identified by its Chemical Abstracts Service (CAS) number 1896355-01-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a quinolin-4-yl substituent linked to a cyclopropylmethanol backbone, has garnered attention due to its unique structural properties and potential biological activities. The combination of a quinoline scaffold and a cyclopropyl alcohol moiety presents a promising framework for the development of novel therapeutic agents.
The quinolin-4-yl group is well-documented for its presence in various bioactive molecules, including antimalarial, anticancer, and antimicrobial agents. Quinolines are renowned for their ability to interact with biological targets such as enzymes and receptors, making them valuable in drug design. The cyclopropylmethanol moiety, on the other hand, introduces rigidity and spatial constraints that can influence the compound's binding affinity and selectivity. This structural arrangement suggests that 1-(quinolin-4-yl)cyclopropylmethanol may exhibit properties suitable for targeting specific disease pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the interactions of this compound with biological systems more effectively. Studies indicate that the quinoline ring can serve as a key pharmacophore, facilitating interactions with proteins involved in cellular signaling and metabolic processes. Meanwhile, the cyclopropyl group may enhance binding by providing a hydrophobic pocket or by participating in hydrogen bonding networks. Such features make 1-(quinolin-4-yl)cyclopropylmethanol a candidate for further investigation in drug discovery programs.
In the context of current pharmaceutical research, there is growing interest in molecules that can modulate enzyme activity or receptor function with high precision. The structural features of 1-(quinolin-4-yl)cyclopropylmethanol align well with this trend. For instance, quinoline derivatives have been reported to inhibit kinases and other enzymes implicated in cancer progression. Additionally, the cyclopropyl alcohol functionality could serve as a target for designing molecules that interact with specific amino acid residues in proteins. These interactions are critical for achieving therapeutic efficacy while minimizing side effects.
Experimental studies have begun to uncover the potential of 1-(quinolin-4-yl)cyclopropylmethanol in various pharmacological contexts. Preliminary assays suggest that this compound may exhibit inhibitory activity against certain enzymes relevant to inflammatory diseases and neurodegenerative disorders. The quinoline moiety's ability to cross the blood-brain barrier further enhances its appeal as a candidate for central nervous system (CNS) therapies. Moreover, the cyclopropyl group's stability under physiological conditions could improve the compound's bioavailability and pharmacokinetic profile.
The synthesis of 1-(quinolin-4-yl)cyclopropylmethanol presents both challenges and opportunities for organic chemists. The integration of the quinoline ring with the cyclopropylmethanol scaffold requires careful consideration of reaction conditions and intermediates. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have made it possible to construct complex molecular architectures more efficiently. These techniques have been instrumental in preparing analogs of 1-(quinolin-4-yl)cyclopropylmethanol with modified substituents, allowing researchers to fine-tune its biological properties.
From a medicinal chemistry perspective, the structural diversity offered by 1-(quinolin-4-yl)cyclopropylmethanol provides a rich foundation for generating novel drug candidates. By systematically varying functional groups or exploring different quinoline derivatives, researchers can identify compounds with enhanced potency, selectivity, and metabolic stability. Collaborative efforts between synthetic chemists and biologists are essential for translating these findings into clinical applications. Such interdisciplinary approaches are crucial for advancing our understanding of disease mechanisms and developing effective treatments.
The future prospects of 1-(quinolin-4-yl)cyclopropylmethanol are promising, given its unique structural features and potential biological activities. Ongoing research aims to elucidate its mechanism of action through structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies will provide insights into how the compound interacts with its targets at the molecular level. Additionally, preclinical evaluations will assess its safety profile and therapeutic potential in animal models before human trials can commence.
In conclusion, 1-(quinolin-4-yl)cyclopropylmethanol (CAS No. 1896355-01-3) represents an intriguing molecule with significant potential in pharmaceutical research. Its combination of a quinolin-4-yl group and a cyclopropylmethanol backbone offers a versatile platform for drug discovery efforts targeting various diseases. With continued advancements in synthetic chemistry and biological evaluation, this compound is poised to contribute to the development of next-generation therapeutic agents that address unmet medical needs.
1896355-01-3 (1-(quinolin-4-yl)cyclopropylmethanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)